7,10,13,16-Docosatetraenoic acid, methyl ester

Lipidomics Thrombosis Eicosanoid Metabolism

7,10,13,16-Docosatetraenoic acid, methyl ester (CAS 13487-42-8), also designated as methyl 7Z,10Z,13Z,16Z-docosatetraenoate or adrenic acid (AdA) methyl ester, is a polyunsaturated fatty acid methyl ester (FAME) with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol. It is the methylated derivative of the omega-6 polyunsaturated fatty acid (PUFA) adrenic acid (C22:4 n-6), which is biosynthesized via two-carbon chain elongation of arachidonic acid.

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
Cat. No. B1148223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,10,13,16-Docosatetraenoic acid, methyl ester
Synonyms7Z,10Z,13Z,16Z-Docosatetraenoic Acid Methyl Ester;  Δ7,10,13,16-Docosatetraenoic Acid Methyl Ester
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16+
InChIKeyABGHYAFHPINIHF-SHDWVJIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7,10,13,16-Docosatetraenoic Acid Methyl Ester: Chemical Identity and Procurement-Relevant Specifications


7,10,13,16-Docosatetraenoic acid, methyl ester (CAS 13487-42-8), also designated as methyl 7Z,10Z,13Z,16Z-docosatetraenoate or adrenic acid (AdA) methyl ester, is a polyunsaturated fatty acid methyl ester (FAME) with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol . It is the methylated derivative of the omega-6 polyunsaturated fatty acid (PUFA) adrenic acid (C22:4 n-6), which is biosynthesized via two-carbon chain elongation of arachidonic acid [1]. This compound is supplied as a ≥98% purity (capillary GC) analytical standard , with a typical physical state of a liquid at ambient temperature and recommended storage at −20°C .

7,10,13,16-Docosatetraenoic Acid Methyl Ester: Why Generic Fatty Acid Methyl Ester Substitution Is Scientifically Unsound


Generic substitution of 7,10,13,16-docosatetraenoic acid methyl ester with other omega-6 or omega-3 PUFA methyl esters is not scientifically tenable due to distinct metabolic fates and biological activities that are specific to the adrenic acid backbone. While many PUFAs are metabolized by cytochrome P450s to epoxy fatty acids (EpFAs), the resulting epoxydocosatrienoic acids (EDTs) derived from adrenic acid exhibit regioisomer-specific kinetics with soluble epoxide hydrolase (sEH) that differ markedly from the analogous arachidonic acid-derived epoxyeicosatrienoic acids (EETs) [1]. Furthermore, the parent acid, adrenic acid, is metabolized by human platelets at a rate only 20% of that of arachidonic acid, producing a unique profile of 22-carbon metabolites rather than the typical 20-carbon eicosanoids [2]. These metabolic and functional divergences mean that substituting with, for example, arachidonic acid methyl ester or docosahexaenoic acid methyl ester would yield entirely different lipid mediator profiles and biological outcomes, directly impacting the validity of experimental results in analytical, cell-based, or in vivo studies [3].

7,10,13,16-Docosatetraenoic Acid Methyl Ester: Quantified Differentiation for Analytical and Biological Applications


Reduced Platelet Metabolic Conversion Rate Relative to Arachidonic Acid

In human platelets, 7,10,13,16-docosatetraenoic acid (22:4(n-6)) is converted into dihomo-thromboxane B2 and 14-hydroxy-7,10,12-nonadecatrienoic acid at approximately 20% of the rate that arachidonic acid is converted to thromboxane B2 and 12-hydroxy-5,8,10-heptadecatrienoic acid [1]. This reduced metabolic flux, coupled with the production of distinct 22-carbon metabolites, establishes the compound's unique utility as a substrate for studying platelet cyclooxygenase and lipoxygenase pathways without the dominant signal of arachidonic acid-derived eicosanoids.

Lipidomics Thrombosis Eicosanoid Metabolism

Altered sEH Hydrolysis Kinetics of Epoxydocosatrienoic Acids (EDTs) vs. Epoxyeicosatrienoic Acids (EETs)

The epoxydocosatrienoic acids (EDTs) derived from adrenic acid exhibit regioisomer-specific kinetic parameters with recombinant human soluble epoxide hydrolase (sEH) that differ significantly from the analogous arachidonic acid-derived EETs [1]. The catalytic efficiency (kcat/KM) of 16,17-EDT is 0.029 s⁻¹/µM⁻¹, which is over an order of magnitude lower than that of 14,15-EET (0.43 s⁻¹/µM⁻¹), indicating a markedly slower rate of enzymatic hydrolysis and consequently greater metabolic stability [1]. In contrast, 13,14-EDT exhibits a kcat/KM of 0.091 s⁻¹/µM⁻¹, comparable to 11,12-EET (0.13 s⁻¹/µM⁻¹) [1]. This regioisomer-selective differential stability is a unique feature of the adrenic acid-derived epoxy lipid class.

Enzymology Lipid Signaling Pharmacology

EDT Methyl Ester Prodrug Reduces Tunicamycin-Induced ER Stress in Human Cells

Pretreatment of HEK293 cells with an EDT methyl ester regioisomer mixture (derived from adrenic acid) significantly improved cell viability following prolonged exposure to the ER stress inducer tunicamycin, in a dose-dependent manner [1]. The magnitude of the protective effect was comparable to that observed with EET methyl esters [1]. Furthermore, EDT methyl ester pretreatment restored the master ER chaperone BiP to basal levels, diminished the phosphorylated/total ratio of the UPR transducer IRE1α, and abolished activation of spliced XBP-1, indicating effective amelioration of the unfolded protein response [1].

ER Stress Cell Viability Prodrug Development

Adrenic Acid-Induced Neurobehavioral Impairment and Oxidative Stress in C. elegans

In Caenorhabditis elegans, supplementation with adrenic acid (AdA, the free acid form of the target methyl ester) at concentrations from 0.1 µM to 100 µM impaired multiple neurobehavioral endpoints, including locomotive behaviors, foraging ability, chemotaxis, and aggregation behavior [1]. AdA upregulated intracellular reactive oxygen species (ROS) production and blocked serotonin synthesis and serotonergic neuron activity, effects not observed with other common PUFAs at equivalent doses [1]. This study also identified a significant negative correlation between human breast milk adrenic acid levels and infant adaptive behavioral development scores (Bayley-III scales) [1].

Neurotoxicology Developmental Biology Oxidative Stress

High-Purity Analytical Standard Specification for Chromatographic Applications

7,10,13,16-Docosatetraenoic acid methyl ester is commercially available with a certified purity of ≥98% as determined by capillary gas chromatography (GC) . This high-purity specification is essential for its use as an analytical standard in GC and liquid chromatography (LC) applications, ensuring accurate quantification of adrenic acid and its metabolites in complex biological matrices . The methyl ester derivative exhibits improved volatility and chromatographic behavior compared to the free acid, making it the preferred form for FAME analysis workflows .

Analytical Chemistry Gas Chromatography Lipidomics

Tissue-Specific Distribution of EDTs Reveals Unique In Vivo Metabolic Signature

Quantitative HPLC-MS/MS analysis of rat tissues revealed that epoxydocosatrienoic acids (EDTs), the cytochrome P450-derived metabolites of adrenic acid, are present at highest concentrations in the liver, with the 16,17-EDT regioisomer consistently being the most abundant across liver (186 pg/g), brain (41.6 pg/g), and kidney (45.5 pg/g) [1]. In the liver, 16,17-EDT levels reached approximately 32% of the concentration of the analogous arachidonic acid-derived 14,15-EET, whereas other EDT regioisomers were present at only 0.6–9% of their corresponding EET levels [1]. This tissue-specific enrichment of the terminal epoxide regioisomer is a distinctive feature of the adrenic acid metabolic pathway.

Lipidomics Tissue Distribution Metabolomics

7,10,13,16-Docosatetraenoic Acid Methyl Ester: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Analytical Standard for GC-MS and LC-MS Lipidomics Workflows

Given its ≥98% purity (capillary GC) and methyl ester form, this compound is the optimal choice for generating calibration curves and retention time references in quantitative lipidomics studies aimed at measuring adrenic acid and its metabolites in biological samples [1]. Its use as a certified FAME standard ensures accurate and reproducible quantification across platforms, a requirement for high-impact lipidomics publications and regulatory submissions .

Enzymatic Studies of Soluble Epoxide Hydrolase (sEH) Substrate Specificity

The distinct sEH kinetic profile of adrenic acid-derived epoxydocosatrienoic acids (EDTs), particularly the slow hydrolysis of 16,17-EDT (kcat/KM = 0.029 s⁻¹/µM⁻¹ vs. 0.43 s⁻¹/µM⁻¹ for 14,15-EET), makes this methyl ester a valuable starting material for synthesizing EDT standards used in enzymology assays to probe sEH structure-function relationships and to screen for sEH inhibitors [1].

Preclinical Prodrug Development for ER Stress and Inflammatory Pain

Research demonstrating that EDT methyl esters reduce tunicamycin-induced ER stress in HEK293 cells and alleviate carrageenan-induced inflammatory pain in rats positions this compound as a key precursor for synthesizing EDT prodrugs [1]. Pharmaceutical R&D groups focused on novel EpFA-based therapeutics should prioritize this methyl ester for generating lead compounds with improved metabolic stability over arachidonic acid-derived EETs [1].

Neurodevelopmental Toxicity Studies in Model Organisms

The finding that adrenic acid impairs neurobehavioral development and increases ROS production in C. elegans, coupled with its negative correlation with infant adaptive behavior scores, establishes this methyl ester as a critical tool for controlled exposure studies in developmental toxicology [1]. Its use enables precise dosing in C. elegans, zebrafish, or cell culture models to dissect omega-6 PUFA-mediated neurotoxicity pathways [1].

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